

Azemiglitazone insulin receptor modulation

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Compound Focus: Azemiglitazone

CAS No.: 1133819-87-0

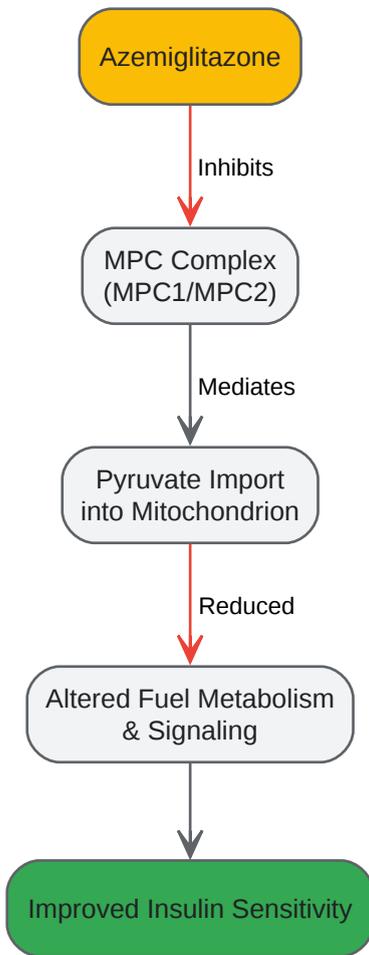
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Mechanism of Action: MPC Inhibition

Azemiglitazone is a second-generation insulin sensitizer designed to target the **Mitochondrial Pyruvate Carrier (MPC)** with minimal activation of the nuclear receptor **PPAR γ** , which is associated with side effects of first-generation thiazolidinediones [1] [2].

The proposed mechanism suggests that by inhibiting the MPC, **Azemiglitazone** reduces the flux of pyruvate into the mitochondrial matrix. This alteration in fuel metabolism is thought to improve insulin sensitivity in key tissues like the liver, adipose tissue, and skeletal muscle [1] [2]. The following diagram illustrates this proposed signaling pathway and its metabolic consequences.



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Quantitative Data on Target Binding

The table below summarizes the available quantitative data that distinguishes **Azemiglitazone's** binding affinity for its primary target (MPC) versus the off-target receptor (PPAR γ).

Target	Reported Affinity (IC ₅₀)	Experimental Context	Significance
MPC	1.38 μ M	Mitochondrial binding assay [3]	Primary intended target; modulates central carbon metabolism [3].

Target	Reported Affinity (IC ₅₀)	Experimental Context	Significance
PPAR γ	18.25 μ M	Competitive binding assay (LanthaScreen TR-FRET) [3]	Low binding affinity; designed to minimize side effects from PPAR γ activation [3] [4].
Insulin Receptor	Listed as "modulator" [5]	DrugBank database (target listed, no pharmacodynamic details) [5]	The specific nature of this modulation is not detailed in the available literature.

Experimental Evidence & Research Models

Research on **Azemiglitazone** utilizes various models to elucidate its mechanism and therapeutic potential.

- **In Vitro Models:** Studies in HepG2 hepatoma cells demonstrate that **Azemiglitazone** only minimally activates a Gal4-PPAR γ reporter system even at high concentrations (50 μ M), confirming its weak PPAR γ agonism [3]. Crosslinking studies show **Azemiglitazone** specifically interacts with the **MPC2 subunit** and inhibits pyruvate oxidation in liver mitochondria [4].
- **In Vivo Models:** In diet-induced obese (DIO) C57BL/6 mice, oral **Azemiglitazone** (achieving blood levels of 2-5 μ M) improved insulin sensitivity, reduced plasma insulin, and enhanced mitochondrial oxygen consumption [4]. In mouse models of NASH (non-alcoholic steatohepatitis), treatment reduced liver injury and prevented fibrosis [4].
- **Clinical Observations:** A post-hoc analysis of a Phase 2B trial in patients with MASH (Metabolic dysfunction-Associated Steatohepatitis) and type 2 diabetes found that adding **Azemiglitazone** to stable GLP-1 agonist therapy improved HbA1c and liver histology [2]. Preclinical data from *db/db* mice further suggested the combination with a GLP-1 agonist preserves lean body mass, which is often lost with GLP-1 treatment alone [2].

Research Implications & Knowledge Gaps

The research suggests **Azemiglitazone's** insulin-sensitizing effects are mediated by **mitochondrial MPC inhibition**, a distinct pathway from first-generation TZDs [1] [2]. This mechanism offers a potential improved safety profile and combination therapy benefits, particularly with GLP-1 receptor agonists [2].

A significant knowledge gap remains regarding the specific nature of its interaction with the **insulin receptor** [5]. The available literature does not provide detailed experimental protocols or data on how **Azemiglitazone** might directly modulate the insulin receptor. Further investigation is needed to clarify whether the insulin receptor modulation is a primary or secondary effect of MPC inhibition.

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References

1. Computational structural prediction and chemical inhibition of ... [pmc.ncbi.nlm.nih.gov]
2. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer ... [biospace.com]
3. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]
4. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]
5. Azemiglitazone: Uses, Interactions, Mechanism of Action [go.drugbank.com]

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